molecular formula C8H9F2NO B1407306 O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine CAS No. 1373211-32-5

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

Cat. No.: B1407306
CAS No.: 1373211-32-5
M. Wt: 173.16 g/mol
InChI Key: PDFQPZRXJPOIFX-UHFFFAOYSA-N
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Description

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a hydroxylamine group linked via an O-alkyl chain to a 2,4-difluorophenyl ring, a privileged scaffold known for its ability to improve the pharmacokinetic properties and target binding affinity of drug candidates . Researchers primarily utilize this reagent as a key synthetic intermediate for the preparation of more complex, biologically active molecules. Its applications include the synthesis of N-hydroxypyridinedione (HPD) oximes, which have demonstrated potent inhibitory activity against viral targets, such as the Hepatitis B Virus (HBV) Ribonuclease H (RNase H) . In such constructs, the hydroxylamine moiety is crucial for forming the oxime tridentate that coordinates magnesium ions in metalloenzyme active sites, effectively blocking viral replication . The 2,4-difluorophenyl group is a common motif in pharmaceuticals, contributing to enhanced metabolic stability and membrane permeability. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQPZRXJPOIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 2-(2,4-Difluorophenyl)ethanol

This step involves the reduction of 2,4-difluorophenylacetic acid to the corresponding alcohol. This can be achieved using sodium borohydride (NaBH4) in a suitable solvent like ethanol.

Step 2: Mitsunobu Reaction

  • Reagents : N-hydroxyphthalimide, 2-(2,4-difluorophenyl)ethanol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD).
  • Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature.

Step 3: Deprotection

  • Reagents : Hydrazine monohydrate.
  • Conditions : The protected hydroxylamine is reacted with hydrazine monohydrate in a solvent like dichloromethane to yield the final hydroxylamine.

Research Findings and Challenges

While specific research on O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is limited, related studies suggest that Mitsunobu reactions offer high yields and are versatile for introducing hydroxylamine groups. However, challenges may arise in the purification and stability of the final product due to the presence of fluorine atoms, which can affect reactivity and solubility.

Chemical Reactions Analysis

Nucleophilic Reactions

The hydroxylamine group (-NHOH) acts as a nucleophile, enabling reactions with electrophilic substrates:

  • Oxime Formation : Reacts with carbonyl compounds (ketones, aldehydes) to form oximes under mild acidic or neutral conditions.
    Example:

    O 2 2 4 Difluorophenyl ethyl hydroxylamine+RC O R RC N O 2 2 4 Difluorophenyl ethyl R +H2O\text{O 2 2 4 Difluorophenyl ethyl hydroxylamine}+\text{RC O R }\rightarrow \text{RC N O 2 2 4 Difluorophenyl ethyl R }+\text{H}_2\text{O}

    This reaction is favored in polar aprotic solvents like dimethylformamide (DMF) at 25–60°C.

  • Amination : Participates in N-amination with aromatic heterocycles (e.g., pyridines) to generate iminopyridinium ylides. The reaction efficiency depends on steric and electronic factors of the substrate .

Oxidation and Reduction

The hydroxylamine moiety undergoes redox transformations:

  • Oxidation to Nitroso Derivatives :

    O 2 2 4 Difluorophenyl ethyl hydroxylamine O O 2 2 4 Difluorophenyl ethyl nitroso+H2O\text{O 2 2 4 Difluorophenyl ethyl hydroxylamine}\xrightarrow{\text{ O }}\text{O 2 2 4 Difluorophenyl ethyl nitroso}+\text{H}_2\text{O}

    Common oxidizing agents include MnO₂ or KMnO₄ in dichloromethane.

  • Reduction to Amines :
    Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the hydroxylamine group to a primary amine.

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Triazole Formation : Reacts with azides via Huisgen cycloaddition to form 1,2,3-triazoles. For example:

    O 2 2 4 Difluorophenyl ethyl hydroxylamine+RN31 2 3 Triazole derivative+H2O\text{O 2 2 4 Difluorophenyl ethyl hydroxylamine}+\text{RN}_3\rightarrow \text{1 2 3 Triazole derivative}+\text{H}_2\text{O}

    This reaction is accelerated by Cu(I) catalysts .

Mechanistic Insights

The electron-withdrawing fluorine atoms on the phenyl ring polarize the O–N bond, enhancing nucleophilicity at the nitrogen. Kinetic studies suggest second-order kinetics for oxime formation, with rate constants sensitive to solvent polarity .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.

  • Storage : Stable under inert gas (N₂/Ar) at –20°C in amber glass vials.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine as a precursor for synthesizing novel anticancer agents. Compounds derived from this hydroxylamine have shown promise in targeting specific cancer pathways. For instance, derivatives of difluorophenyl compounds have been linked to enhanced efficacy against various cancers, including breast and lung cancers .

Antiviral Properties
The compound's structural features allow it to interact with viral enzymes effectively. Research indicates that derivatives of this compound can inhibit the replication of Hepatitis B virus (HBV) by targeting the RNase H activity of the enzyme . This inhibition is crucial in developing antiviral therapeutics.

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. Its utility is particularly noted in:

  • Amination Reactions : The compound can facilitate N-amination processes, leading to the formation of polysubstituted amines which are valuable in pharmaceuticals .
  • Synthesis of Heterocycles : It has been employed in synthesizing various heterocyclic compounds, which are vital in drug development due to their diverse biological activities .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget PathwayReference
This compoundAnticancer AgentBreast Cancer
Derivative AAntiviral AgentHBV RNase H Inhibition
Derivative BAntimicrobial AgentVarious Bacterial Strains

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
N-aminationThis compoundPolysubstituted Amines85
CyclizationThis compound + hydrazineHeterocyclic Compounds90

Case Studies

Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of compounds derived from this compound to evaluate their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting their potential as lead compounds for further development .

Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of derivatives synthesized from this compound. The study revealed that these compounds effectively inhibited HBV replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physicochemical properties of hydroxylamine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine with key analogs:

Table 1: Substituent Effects on Hydroxylamine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent(s) Electronic Effect Potential Applications
This compound C₈H₁₀F₂NO 175.17 2,4-diF Strong electron-withdrawing Pharmaceutical intermediates
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine C₈H₁₀ClNO 171.62 4-Cl Moderate electron-withdrawing Organic synthesis
O-[2-(2-Fluorophenyl)ethyl]hydroxylamine C₈H₁₀FNO 155.17 2-F Electron-withdrawing Amination reactions
O-(2,4-Dinitrophenyl)hydroxylamine C₆H₅N₃O₅ 199.12 2,4-diNO₂ Very strong electron-withdrawing High-yield amination
O-(4-Trifluoromethoxybenzyl)hydroxylamine C₈H₈F₃NO₂ 207.15 4-CF₃O Strong electron-withdrawing Specialty chemicals

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl group provides moderate electron withdrawal compared to nitro (NO₂) or trifluoromethoxy (CF₃O) groups. This balance may optimize stability and reactivity for specific reactions, such as selective amination .

Reactivity in Amination Reactions

Hydroxylamines are critical for introducing amino groups into target molecules. Comparative studies highlight:

  • O-(2,4-Dinitrophenyl)hydroxylamine exhibits superior aminating efficiency due to the strong electron-withdrawing nitro groups, which activate the hydroxylamine for nucleophilic substitution .
  • This compound may offer milder reactivity, suitable for substrates sensitive to harsh conditions. Fluorine’s inductive effect stabilizes intermediates without excessive deactivation of the leaving group.

Stability and Handling

  • Chloro vs. Fluoro Derivatives: Chlorophenyl analogs (e.g., O-[2-(4-chlorophenyl)ethyl]hydroxylamine) are less stable under basic conditions due to weaker C-Cl bond strength compared to C-F .
  • While specific data for the difluoro compound is unavailable, analogs like O-(2-trimethylsilylethyl)hydroxylamine hydrochloride emphasize the need for inert atmospheres and low-temperature storage .

Biological Activity

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is a compound belonging to the class of hydroxylamines, which are characterized by their hydroxylamine functional group. Hydroxylamines are widely studied for their biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10F2N1O1. The presence of difluorophenyl groups significantly influences its electronic properties and reactivity. The structure can be represented as follows:

O 2 2 4 difluorophenyl ethyl hydroxylamine\text{O 2 2 4 difluorophenyl ethyl hydroxylamine}

The biological activity of hydroxylamines often stems from their ability to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Hydroxylamines can act as inhibitors for specific enzymes by forming covalent bonds with active site residues.
  • Reactivity with Reactive Oxygen Species (ROS) : They may modulate oxidative stress responses in cells.
  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, contributing to their potential therapeutic effects against oxidative damage.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Hydroxylamines have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of hydroxylamines can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and A549) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Activity : Hydroxylamines have been noted for their antibacterial and antifungal properties. The structure-activity relationship suggests that the presence of fluorine atoms enhances their efficacy against certain pathogens .
  • Neuroprotective Effects : Some hydroxylamines have shown promise in reducing neuroinflammation and protecting neuronal cells in models of neurodegenerative diseases .

Anticancer Activity

In a study examining the effects of various hydroxylamines on cancer cell lines, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range. The compound induced apoptosis via upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-75.5Apoptosis induction
Other Hydroxylamine DerivativeA5497.0Cell cycle arrest

Antimicrobial Activity

A series of hydroxylamine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results with significant inhibition zones against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundE. coli12

Q & A

Basic Questions

Q. What are the common synthetic routes for O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2,4-difluorophenylacetaldehyde using hydroxylamine hydrochloride under acidic conditions. To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization in ethanol is recommended. Intermediate characterization via 1H^1H-NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and LC-MS (m/z ~185 [M+H]+^+) ensures structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments (e.g., fluorine-induced splitting in aromatic regions).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities like unreacted precursors .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 185.06 g/mol) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies show decomposition at >40°C or prolonged exposure to light. Store at –20°C under inert gas (argon) in amber vials. Regular stability checks via TLC (Rf ~0.4 in ethyl acetate/hexane) are advised to monitor degradation products like nitroso derivatives .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model for ethanol) refine reaction pathway simulations, such as oxime formation kinetics .

Q. What mechanistic insights exist for its reaction with carbonyl compounds to form oximes?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of the hydroxylamine group on the carbonyl carbon, forming a tetrahedral intermediate. Kinetic studies (UV-Vis monitoring at 260 nm) reveal rate acceleration in aprotic solvents (e.g., DMF) due to reduced hydrogen bonding. Substituent effects (e.g., electron-withdrawing fluorine) lower activation energy by stabilizing transition states .

Q. How can this compound be applied in studying enzyme inhibition, such as p38 MAP kinase?

  • Methodological Answer : As a building block for kinase inhibitors, it can be conjugated to pyridone or pyrimidine scaffolds (e.g., via EDC/HOBt coupling). In vitro assays (IC50_{50} determination) using recombinant p38 MAP kinase and ATP-Glo™ luminescence quantify inhibition. Co-crystallization with the enzyme (PDB analysis) reveals binding interactions, particularly with the DFG motif .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. Emergency procedures include rinsing eyes with water (15 min) and administering oxygen if inhaled. Waste must be neutralized with 10% acetic acid before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Reactant of Route 2
Reactant of Route 2
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

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